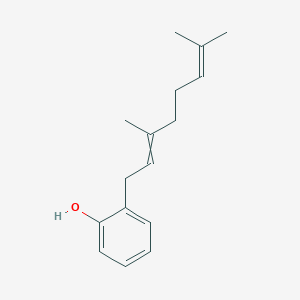

2-(3,7-Dimethylocta-2,6-dienyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

80508-10-7 |

|---|---|

Molecular Formula |

C16H22O |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

2-(3,7-dimethylocta-2,6-dienyl)phenol |

InChI |

InChI=1S/C16H22O/c1-13(2)7-6-8-14(3)11-12-15-9-4-5-10-16(15)17/h4-5,7,9-11,17H,6,8,12H2,1-3H3 |

InChI Key |

GWMVTXXXCDWZQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCC1=CC=CC=C1O)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Identification of Natural Sources and Distribution of 2-(3,7-Dimethylocta-2,6-dienyl)phenol

The presence of this compound has been identified in a limited number of plant species. Research into its distribution in other biological organisms is ongoing, with some preliminary findings suggesting a broader, though not abundant, presence.

Detailed phytochemical investigations have confirmed the presence of this compound in the root bark of Cudrania tricuspidata nih.govnih.govresearchgate.net. This plant, belonging to the Moraceae family, has been a source for the isolation of numerous compounds, with the root bark being a particularly rich source of prenylated phenolics nih.govnih.gov.

While direct isolation of the specific compound this compound from Amorpha fruticosa (false indigo-bush) has not been explicitly detailed in the available research, the fruits of this plant are known to contain structurally related prenylated phenols, such as amorfrutin A and amorfrutin B researchgate.netnih.gov. Additionally, a derivative, 2-(3,7-Dimethylocta-2,6-dienyl)-5-(2-phenylethenyl)benzene-1,3-diol, has been reported in Amorpha fruticosa, indicating the presence of the geranylphenol scaffold within the plant's chemical constituents nih.gov.

Similarly, while the exact compound has not been definitively isolated from Helichrysum umbraculigerum, the presence of the aforementioned derivative, 2-(3,7-Dimethylocta-2,6-dienyl)-5-(2-phenylethenyl)benzene-1,3-diol, has also been reported in this species nih.gov. This suggests that the plant biosynthesizes compounds with the core this compound structure.

Table 1: Plant Sources of this compound and its Derivatives

| Plant Species | Compound | Plant Part |

|---|---|---|

| Cudrania tricuspidata | This compound | Root Bark |

| Amorpha fruticosa | Amorfrutin A, Amorfrutin B (related compounds) | Fruits |

| Amorpha fruticosa | 2-(3,7-Dimethylocta-2,6-dienyl)-5-(2-phenylethenyl)benzene-1,3-diol (derivative) | Not specified |

| Helichrysum umbraculigerum | 2-(3,7-Dimethylocta-2,6-dienyl)-5-(2-phenylethenyl)benzene-1,3-diol (derivative) | Not specified |

Research has indicated that geranylated phenols and their hydrated derivatives are primarily found in marine organisms. These have been isolated from brown algae (fucales), sponges, and corals mdpi.com. However, the specific identification of this compound in these organisms is a subject for further investigation.

Methodologies for Isolation and Purification from Biological Matrices

The isolation and purification of this compound from its natural sources involve a multi-step process that typically begins with solvent extraction followed by chromatographic separation techniques.

The general procedure for isolating phenolic compounds from plant material, such as the root bark of Cudrania tricuspidata, often starts with the extraction of the dried and powdered material with a solvent like methanol (B129727) nih.gov. This initial extract is then typically partitioned with a non-polar solvent, such as n-hexane, to separate compounds based on their polarity nih.gov.

Following the initial extraction, various chromatographic methods are employed for the separation and purification of the target compound. These techniques are essential for isolating individual compounds from the complex mixture of the crude extract.

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the isolation and purification of prenylated phenolics from the fruits of Amorpha fruticosa researchgate.net. A two-phase solvent system, for example, composed of n-hexane, ethanol, and water, is utilized to separate compounds based on their differential partitioning between the two liquid phases researchgate.net. This method has proven effective in obtaining high-purity compounds in a single step researchgate.net.

Column Chromatography: This is a fundamental technique used in the purification of natural products. The crude extract or its fractions are passed through a column packed with a stationary phase, such as silica (B1680970) gel. Different solvents or solvent mixtures (the mobile phase) are then used to elute the compounds at different rates, allowing for their separation.

Preparative High-Performance Liquid Chromatography (HPLC): For final purification and to obtain a high degree of purity, preparative HPLC is often employed. This technique uses a high-pressure pump to pass the solvent through a column packed with a sorbent, leading to a high-resolution separation.

The specific combination and sequence of these chromatographic techniques are tailored to the specific chemical properties of the target compound and the complexity of the initial extract. The identification and structural elucidation of the isolated compound are then confirmed using spectroscopic methods.

Table 2: Chromatographic Techniques for the Isolation of Geranylated Phenols

| Technique | Description | Application Example |

|---|---|---|

| High-Speed Counter-Current Chromatography (HSCCC) | A liquid-liquid partition chromatography technique that avoids solid adsorbents, reducing the risk of sample decomposition. | Isolation of amorfrutins from Amorpha fruticosa fruits. |

| Column Chromatography | A classic technique for separating compounds based on their affinity for a solid stationary phase and a liquid mobile phase. | General purification of plant extracts, including those from Cudrania tricuspidata. |

| Preparative High-Performance Liquid Chromatography (HPLC) | A high-resolution separation technique used for the final purification of compounds. | Obtaining high-purity phenolic compounds from various natural sources. |

Chemical Synthesis and Strategic Derivatization

Direct Geranylation Reactions for Phenol (B47542) Systems

The most common strategy for synthesizing 2-(3,7-Dimethylocta-2,6-dienyl)phenol and related structures is the direct C-alkylation of a phenol with geraniol (B1671447). This approach leverages the inherent reactivity of the phenolic ring, which is activated towards electrophilic attack.

The fundamental mechanism underpinning the geranylation of phenol is electrophilic aromatic substitution (EAS). The hydroxyl (-OH) group of phenol is a potent activating group, increasing the electron density of the aromatic ring and thus making it highly susceptible to attack by electrophiles. libretexts.orgbyjus.comucalgary.ca This activation is particularly pronounced at the ortho and para positions relative to the hydroxyl group, due to resonance stabilization of the intermediate arenium ion. byjus.commlsu.ac.in Consequently, the reaction between phenol and an electrophilic form of geraniol (or a related prenyl donor) preferentially yields ortho- and para-substituted products. mlsu.ac.in The high reactivity of the phenol ring can sometimes lead to polysubstitution, necessitating careful control of reaction conditions to achieve monosubstitution. libretexts.orgucalgary.camlsu.ac.in

To facilitate the geranylation of phenols, various catalytic systems are employed to generate the necessary electrophile from geraniol. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a widely used and effective Lewis acid catalyst for this transformation. nih.govresearchgate.netresearchgate.netheyigasglobal.com It activates the hydroxyl group of geraniol, promoting the formation of a carbocationic species that can then attack the electron-rich phenol ring. The main advantage of using BF₃·OEt₂ is its tolerance to air, making it easier to handle compared to other Lewis acids like aluminum chloride. researchgate.net

In some synthetic protocols, BF₃·OEt₂ is used in conjunction with a promoter like silver nitrate (B79036) (AgNO₃). nih.govresearchgate.net This combination can influence the reaction's outcome and is often employed in specific solvent systems. The choice of catalyst is crucial, as it can affect not only the reaction rate but also the regioselectivity of the geranylation. For instance, the large steric bulk of the boron trifluoride-phenolic hydroxyl group complex can block ortho-acylation, thereby directing substitution to the para position in related reactions. researchgate.netasianpubs.org

| Catalyst/Promoter System | Typical Role | References |

| **Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) ** | Lewis acid catalyst, activates geraniol. | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Silver Nitrate (AgNO₃) | Promoter, often used with BF₃·OEt₂. | nih.govresearchgate.net |

The choice of solvent plays a critical role in the direct geranylation of phenols, significantly impacting reaction yields and the distribution of products. nih.govrsc.org Dioxane and acetonitrile (B52724) are two commonly employed solvents in these reactions. nih.govresearchgate.net

Research has shown that the reaction outcome can vary considerably between these solvents. For example, the coupling reaction of certain phenols in dioxane can lead to a different array of products compared to when the reaction is carried out in acetonitrile with a silver nitrate promoter. researchgate.net In some cases, using an acetonitrile/AgNO₃ system may result in no reaction at all, depending on the specific phenol substrate. researchgate.net

Microwave-assisted synthesis has emerged as a technique to improve the efficiency of these reactions. When conducted under microwave irradiation in acetonitrile, the coupling of geraniol and various phenols has been shown to proceed with higher yields (21–32%) and in significantly shorter reaction times (10 minutes) compared to conventional heating methods. nih.gov

| Solvent | Common Conditions/Observations | Impact | References |

| Dioxane | Used with BF₃·OEt₂ catalyst. | Product distribution can depend on the phenol structure. | nih.govresearchgate.net |

| Acetonitrile | Often used with BF₃·OEt₂/AgNO₃ or under microwave irradiation. | Can lead to higher yields and shorter reaction times, especially with microwaves. No reaction for some phenols. | nih.govresearchgate.net |

Achieving regioselectivity, particularly selective substitution at the ortho position to yield this compound, is a significant challenge in phenol geranylation. nih.govresearchgate.net The inherent electronic properties of the phenol ring direct incoming electrophiles to both the ortho and para positions. byjus.com

Several strategies have been developed to enhance ortho-selectivity. One approach involves the use of directing groups attached to the phenolic oxygen, which can guide the electrophile to the adjacent ortho position through chelation or other interactions with a metal catalyst. nih.govrsc.org While effective, these methods often require additional steps for the installation and subsequent removal of the directing group. nih.gov The choice of catalyst and reaction conditions can also influence the ortho/para product ratio. For some phenols, low-temperature conditions may favor the formation of the ortho isomer. mlsu.ac.in The steric hindrance created by a bulky catalyst complexing with the phenolic hydroxyl group can also be exploited to direct substitution, although this sometimes favors the para position. researchgate.netasianpubs.org

Synthesis of Structurally Related Analogues and Derivatives

The synthetic methodologies developed for this compound are also applicable to the creation of a wide range of related analogues, which are valuable for structure-activity relationship studies.

The preparation of monogeranylated phenols is a primary objective of the direct coupling reaction between a phenol and geraniol. nih.govresearchgate.net The key challenge in these syntheses is to control the high reactivity of the phenol ring to prevent the formation of di- or poly-geranylated byproducts. libretexts.orgucalgary.ca

The reaction conditions, including the stoichiometry of the reactants, catalyst loading, temperature, and reaction time, must be carefully optimized to favor monosubstitution. For example, synthesis via the direct coupling of geraniol with a phenol in the presence of BF₃·OEt₂ as a catalyst is a well-described method for obtaining these compounds, though reported yields have historically been modest (in the range of 3 to 12%) with long reaction times (24 to 72 hours). nih.gov As noted previously, the use of microwave irradiation has been shown to be a significant improvement, providing higher yields of monogeranylated products in a fraction of the time. nih.gov

Synthesis of Digeranylated and Polygeranylated Phenols

The introduction of multiple geranyl chains onto a phenolic ring is a significant synthetic strategy for creating analogues with potentially enhanced properties. The direct coupling of geraniol with phenols can lead to the formation of not only mono-geranylated products but also di- and polygeranylated derivatives, often by adjusting the reaction conditions.

The synthesis of these multi-substituted phenols is typically achieved through electrophilic aromatic substitution reactions. The attachment of the first geranyl chain to the phenolic ring can activate the aromatic nucleus, facilitating subsequent alkylation reactions. By increasing the reaction time or altering the stoichiometry of the reactants, the formation of digeranylated products can be favored. For instance, in the coupling of geraniol with certain phenols, new digeranylated derivatives have been successfully obtained by simply extending the duration of the reaction. mdpi.com This increased reactivity makes the double coupling reaction competitive with the initial geranylation of the unreacted phenol. mdpi.com

One study detailed that the reaction between resorcinol (B1680541) and geraniol, when carried out for 72 hours, yielded not only the mono-geranylated product but also new digeranylated compounds. researchgate.net This highlights that the formation of these higher-order geranylated phenols is a direct consequence of the reaction kinetics and the enhanced nucleophilicity of the mono-geranylated intermediate. The strategic synthesis of diprenylated and digeranylated chalcone (B49325) analogs has also been achieved through methods including alkylation and nih.govthieme-connect.com-sigmatropic rearrangements, showcasing diverse routes to poly-alkenylated phenolic structures. nih.gov

| Phenolic Precursor | Geranylating Agent | Key Condition | Product Type | Reference |

| Various Phenols | Geraniol | Increased reaction time | Digeranylated Phenols | mdpi.com |

| Resorcinol | Geraniol | 72-hour reaction | Mono- and Digeranylated Phenols | researchgate.net |

| Chalcones | Geranyl Bromide | Alkylation / Rearrangement | Digeranylated Chalcones | nih.gov |

Geranylation of Diverse Substituted Phenolic Precursors

The geranylation reaction is not limited to phenol itself but has been successfully applied to a wide range of substituted phenolic precursors, yielding a rich library of analogues. The nature, number, and position of substituents on the phenolic ring influence the reactivity and the regioselectivity of the geranylation reaction. Common precursors include methoxyphenols, hydroquinones, resorcinols, pyrogallol, phloroglucinol, and cresols.

The standard method for this transformation is the direct coupling of the phenol with geraniol, typically catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), in a suitable solvent like dioxane or acetonitrile. nih.govresearchgate.net Reaction times can vary significantly, from hours to several days, with yields often in the low to moderate range (3-15%). nih.gov

To address the challenges of long reaction times and modest yields, microwave-assisted synthesis has emerged as a powerful alternative. This technique has been shown to significantly reduce reaction times to as little as 10 minutes and improve yields to the 21–32% range for the coupling of geraniol with various phenols, including o-cresol (B1677501) and hydroquinone (B1673460). nih.gov

Specific Examples of Geranylation:

Methoxyphenols: The reaction of geraniol with guaiacol (B22219) (2-methoxyphenol) can yield multiple products. Using BF₃·OEt₂ as a catalyst, the reaction proceeds, with slightly higher yields reported when conducted in acetonitrile/AgNO₃ compared to dioxane. researchgate.net Natural geranyl-p-methoxyphenol has been prepared via an Electrophilic Aromatic Substitution (EAS) reaction between geraniol and p-methoxyphenol using BF₃∙Et₂O as a catalyst. researchgate.net

Hydroquinones: Geranylhydroquinone is a frequently synthesized derivative. Its preparation is achieved through the direct EAS reaction of 1,4-hydroquinone and geraniol with a BF₃∙Et₂O catalyst. researchgate.net Microwave irradiation has also been successfully employed for this transformation. nih.gov

Resorcinols: The direct geranylation between resorcinol and geraniol using BF₃∙Et₂O as a catalyst is a known procedure. researchgate.net These reactions can lead to various geranyl-resorcinol derivatives, which are also found in nature. thieme-connect.com

Pyrogallol and Phloroglucinol: While specific examples of direct geranylation are less detailed in the provided context, the general methodologies applied to other polyhydroxylated phenols are applicable. These electron-rich systems are expected to be highly reactive towards electrophilic substitution.

Cresols: The three isomers of cresol (B1669610) (ortho-, meta-, and para-cresol) serve as precursors for geranylated derivatives. wikipedia.orgshimadzu.comgoogleapis.com For instance, the coupling reaction between o-cresol and geraniol under microwave irradiation produces the corresponding geranylated cresol in a significantly higher yield and shorter time compared to conventional heating methods. nih.gov

| Phenolic Precursor | Catalyst/Method | Solvent | Yield | Reference |

| o-Cresol | Microwave | Acetonitrile | 22% | nih.gov |

| Hydroquinone | Microwave | Acetonitrile | - | nih.gov |

| Hydroquinone | BF₃·OEt₂ | - | - | researchgate.net |

| p-Methoxyphenol | BF₃·OEt₂ | - | - | researchgate.net |

| Guaiacol | BF₃·OEt₂ / AgNO₃ | Acetonitrile | 4.5% - 6.3% | researchgate.net |

| Resorcinol | BF₃·OEt₂ | Dioxane | 15.0% | researchgate.net |

Post-Synthetic Chemical Transformations of this compound and its Analogues

Following the primary geranylation step, the resulting phenolic compounds can be subjected to a variety of chemical transformations to modify their properties. These reactions typically target the phenolic hydroxyl group or the aromatic ring, allowing for the synthesis of a diverse range of derivatives.

Acetylation of Phenolic Hydroxyl Groups

Acetylation is a common and straightforward method to protect the phenolic hydroxyl group or to modify the compound's biological activity and physicochemical properties. The reaction involves converting the hydroxyl group (-OH) into an acetate (B1210297) ester (-OAc).

This transformation is typically carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, or with an acid catalyst. niscpr.res.in A range of catalysts, including expansive graphite (B72142) and TiO₂/SO₄²⁻ solid superacids, have been shown to efficiently promote the acetylation of phenols with acetic anhydride, often in high yields and under mild conditions. niscpr.res.inscispace.com For example, geranyl-4-methoxyphenyl acetate has been synthesized from its corresponding phenol using acetic anhydride with dimethylaminopyridine (DMAP) as a catalyst. researchgate.net In another study, it was noted that the acetylation of the hydroxyl groups of 2-geranylhydroquinone slightly decreased its antifungal activity, demonstrating how this modification can modulate biological function. nih.gov

| Starting Material | Reagent | Catalyst | Product | Reference |

| Geranyl-p-methoxyphenol | Acetic Anhydride | DMAP | Geranyl-4-methoxyphenyl acetate | researchgate.net |

| Various Phenols | Acetic Anhydride | Expansive Graphite | Phenyl Acetates | niscpr.res.in |

| Various Phenols | Acetic Anhydride | TiO₂/SO₄²⁻ | Phenyl Acetates | scispace.com |

Methylation Reactions

Methylation of the phenolic hydroxyl group to form a methyl ether (anisole derivative) is another key derivatization strategy. This modification can significantly alter the compound's polarity, hydrogen-bonding capacity, and metabolic stability.

Common methylating agents include dimethyl sulfate (B86663) and iodomethane (B122720), often used in the presence of a base like potassium carbonate or sodium hydride. sci-hub.se A mild procedure for the methylation of phenolic hydroxyl groups utilizes iodomethane in the presence of sodium bis(trimethylsilyl)amide (NaHMDS) at room temperature. sci-hub.sesemanticscholar.org Chemoselective methylation of phenolic hydroxyls has been identified as a crucial strategy in lignin (B12514952) chemistry to prevent the formation of reactive quinone methide intermediates during depolymerization, thereby suppressing undesirable repolymerization and charring. uq.edu.auosti.gov This principle can be applied to geranylated phenols to enhance their stability under certain conditions.

Oxidation to Quinone Derivatives

Geranylated phenols, particularly those with a hydroquinone or catechol structure, can be readily oxidized to the corresponding quinone derivatives. This transformation is significant as the quinone/hydroquinone motif is a common redox-active core in many biologically active molecules. jackwestin.com

The oxidation of a hydroquinone to a p-benzoquinone is a reversible two-electron, two-proton process. jackwestin.com This reaction can be achieved using various oxidizing agents. For instance, natural geranylquinone has been synthesized from geranylhydroquinone through chemical transformation. researchgate.net Milder oxidants like Fremy's salt are often preferred for this conversion to avoid side reactions. libretexts.org The oxidation can also occur under metal-free conditions using a base catalyst and molecular oxygen, which is considered a greener alternative. rsc.org This process is accompanied by the formation of hydrogen peroxide. nih.gov

| Starting Material | Transformation | Key Feature | Product | Reference |

| Geranylhydroquinone | Chemical Oxidation | Synthesis of natural product | Geranylquinone | researchgate.net |

| Hydroquinones | Aerobic Oxidation | Metal-free, base-catalyzed | Benzoquinones | rsc.org |

Intramolecular Cyclization Reactions

The geranyl side chain, with its two double bonds, provides a reactive handle for intramolecular cyclization reactions, leading to the formation of more complex, often polycyclic, structures. These reactions are synthetically valuable for accessing a range of natural product skeletons.

One powerful method for achieving this is through oxidative cyclization. The use of hypervalent iodine reagents can mediate the intramolecular cyclization of phenol derivatives. nih.gov In these reactions, the aromatic ring is activated by the reagent, followed by an intramolecular nucleophilic attack from a side-chain functional group. While para-position attacks are common, cyclization at the ortho-position of the phenol has also been demonstrated, providing a route to diverse fused-ring systems. nih.gov For example, o-allyl phenols can undergo Wacker-type oxidative cyclization catalyzed by PdCl₂ to yield methyl benzofuran (B130515) derivatives. nih.gov Similarly, m-prenylphenols can be cyclized to bicyclic skeletons using hypervalent iodine reagents, where the prenyl group acts as the carbon nucleophile in an oxidative nucleophilic aromatic substitution. x-mol.com These strategies are directly applicable to geranylated phenols for the construction of novel chromane (B1220400) and other heterocyclic frameworks.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the carbon skeleton and the relative orientation of protons, confirming the specific isomeric form of geranylphenol.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The aromatic protons on the phenol (B47542) ring typically appear as complex multiplets in the downfield region (δ 6.7–7.2 ppm). The vinyl protons of the geranyl chain are observed at δ ~5.1-5.5 ppm. The allylic and aliphatic protons of the chain produce signals in the upfield region (δ 1.6–3.4 ppm), including characteristic singlets for the three methyl groups. The phenolic hydroxyl proton signal is typically a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the aromatic ring are found in the δ 115–155 ppm region, with the carbon bearing the hydroxyl group (C-1) being the most deshielded. The olefinic carbons of the geranyl tail appear between δ 120–140 ppm. The aliphatic and methyl carbons are observed in the upfield region (δ 16–40 ppm).

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 2-(3,7-Dimethylocta-2,6-dienyl)phenol

| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| Phenol Ring | ||

| C-1 | - | ~154.0 |

| C-2 | - | ~127.5 |

| C-3 | ~6.8 (d, J=8.0 Hz) | ~115.0 |

| C-4 | ~7.1 (t, J=7.5 Hz) | ~129.0 |

| C-5 | ~6.7 (t, J=7.5 Hz) | ~121.0 |

| C-6 | ~7.0 (d, J=7.5 Hz) | ~127.0 |

| OH | ~5.0 (s, broad) | - |

| Geranyl Chain | ||

| C-1' | ~3.4 (d, J=7.0 Hz) | ~27.0 |

| C-2' | ~5.3 (t, J=7.0 Hz) | ~123.0 |

| C-3' | - | ~138.0 |

| C-4' | ~2.1 (q, J=7.5 Hz) | ~40.0 |

| C-5' | ~2.0 (q, J=7.5 Hz) | ~26.5 |

| C-6' | ~5.1 (t, J=7.0 Hz) | ~124.0 |

| C-7' | - | ~132.0 |

| C-8' | ~1.8 (s) | ~16.0 |

| C-9' | ~1.7 (s) | ~25.7 |

| C-10' | ~1.6 (s) | ~17.7 |

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms that are separated by multiple bonds and for determining spatial proximities.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for confirming the substitution pattern. A key correlation is observed between the methylene (B1212753) protons on C-1' of the geranyl chain and the aromatic carbons C-1, C-2, and C-3 of the phenol ring. researchgate.netresearchgate.net This unequivocally establishes that the geranyl group is attached to the C-2 position of the phenol. researchgate.net Other important HMBC correlations connect the methyl protons to the olefinic carbons within the geranyl tail, confirming its internal structure. researchgate.netresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the stereochemistry and through-space proximity of protons. NOESY correlations can be observed between the C-1' protons of the geranyl chain and the aromatic proton at the C-6 position of the phenol ring. researchgate.netresearchgate.net This confirms the ortho substitution and helps to define the conformational preferences of the molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. For this compound, the molecular formula is C₁₆H₂₂O. The theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS.

Interactive Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₆H₂₂O |

| Theoretical Monoisotopic Mass | 230.167065 Da |

| Experimental m/z (M+H)⁺ | Typically within 5 ppm of 231.17434 |

Note: The experimental value is typically measured as the protonated molecule (M+H)⁺ in positive ion mode.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for identifying this compound within a complex mixture and for analyzing its fragmentation pattern under electron ionization (EI). The fragmentation is typically characterized by the cleavage of the labile bonds within the geranyl side chain.

Key fragmentation pathways include:

Allylic cleavage , leading to the loss of alkyl radicals and the formation of stable carbocations.

The formation of a characteristic ion at m/z 69 , corresponding to the [C₅H₉]⁺ fragment from the terminus of the terpene chain.

Fragmentation of the phenolic portion, often leading to a stable hydroxytropylium ion.

Interactive Table 3: Predicted Electron Ionization (EI) Fragments in GC-MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity |

| 230 | [M]⁺˙ (Molecular Ion) |

| 215 | [M - CH₃]⁺ (Loss of a methyl group) |

| 161 | [M - C₅H₉]⁺ (Cleavage at C4'-C5' bond) |

| 133 | [C₉H₉O]⁺ (Fragment containing the phenol ring and part of the chain) |

| 121 | [C₈H₉O]⁺ (Hydroxytropylium-like ion) |

| 69 | [C₅H₉]⁺ (Isoprenyl cation from the end of the chain) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of this compound shows characteristic bands for the hydroxyl, aromatic, and alkene moieties.

Interactive Table 4: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~3050-3010 | C-H stretch | Aromatic & Alkene C-H |

| ~2970-2850 | C-H stretch | Aliphatic C-H |

| ~1650 | C=C stretch | Alkene |

| ~1600, ~1495 | C=C stretch | Aromatic Ring |

| ~1230 | C-O stretch | Phenol |

| ~830, ~750 | C-H out-of-plane bend | Aromatic Substitution |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile technique for both the qualitative and quantitative analysis of this compound, also known as Cannabigerol (CBG). d-nb.infocannabissciencetech.com Its high resolution and sensitivity make it an indispensable tool in research and quality control for separating this compound from complex matrices and for its purification. nih.gov Liquid chromatography allows for the determination of cannabinoids in their neutral and acidic forms without the need for derivatization, which is a significant advantage over gas chromatography. cannabissciencetech.comlabrulez.com

For analytical purposes, reversed-phase HPLC is the most commonly employed method. This technique typically utilizes a nonpolar stationary phase, most frequently a C18 column, and a polar mobile phase. d-nb.info The separation of this compound and related cannabinoids is achieved by carefully controlling the mobile phase composition, often a gradient of acetonitrile (B52724) or methanol (B129727) and water, frequently with additives like formic acid to improve peak shape and resolution. d-nb.infocannabissciencetech.com Detection is commonly performed using ultraviolet (UV) or photodiode array (PDA) detectors. ljmu.ac.uk

In a representative analytical HPLC method, a C18 column is used with a gradient mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid. cannabissciencetech.com The flow rate is typically maintained around 1.0 mL/min, and detection is often set at a wavelength where the compound exhibits significant absorbance, such as 210 nm or 220 nm. ljmu.ac.uksielc.com

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient: Acetonitrile (A) and 0.1% Formic Acid in Water (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and purify larger quantities of this compound. The goal is to obtain a highly purified fraction of the target compound for use in further research or as a reference standard. The conditions are often scaled up from an optimized analytical method.

For preparative separation, the mobile phase composition is critical for achieving the desired purity. A common mobile phase for the separation of cannabinoids is a mixture of acetonitrile and water. cannabissciencetech.com The choice of solvent and gradient is crucial for effectively separating the target compound from other closely related cannabinoids and impurities.

| Parameter | Condition |

| Column | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water |

| Flow Rate | 20 mL/min |

| Detection | UV at 220 nm |

| Loading | Dependent on sample concentration |

The development of robust HPLC methods is crucial for ensuring the accurate quantification and purity assessment of this compound in various samples, from plant extracts to pharmaceutical preparations. nih.gov The versatility of HPLC allows for method adaptation to suit specific analytical challenges, such as resolving isomers or quantifying trace-level impurities.

Mechanistic Investigations of Chemical Reactions

Detailed Reaction Mechanisms Governing Geranylation Processes

The geranylation of phenol (B47542) is typically achieved through a Friedel-Crafts alkylation reaction, which falls under the broader category of electrophilic aromatic substitution. jk-sci.comwikipedia.org In this reaction, the electron-rich aromatic ring of phenol attacks an electrophilic geranyl carbocation. The hydroxyl group (-OH) of phenol is a strongly activating, ortho-, para-directing group, which facilitates the substitution. patsnap.comlibretexts.org

Generation of the Electrophile: The reaction is initiated by a catalyst, typically a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, Amberlyst-15 resin), which interacts with the geranylating agent (such as geraniol (B1671447) or a geranyl halide). jk-sci.comnih.gov This interaction generates a geranyl carbocation, a potent electrophile.

Electrophilic Attack and Substitution: The phenol molecule, acting as a nucleophile, attacks the geranyl carbocation. Due to the directing effect of the hydroxyl group, this attack occurs preferentially at the ortho and para positions of the aromatic ring. patsnap.commlsu.ac.in This step forms a resonance-stabilized carbocation intermediate known as an arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final C-alkylated product, such as 2-(3,7-Dimethylocta-2,6-dienyl)phenol. jk-sci.com

C-Alkylation vs. O-Alkylation: While C-alkylation is often the desired outcome, O-alkylation can be a competing reaction, leading to the formation of geranyl phenyl ether. researchgate.net The reaction conditions can be tuned to favor one pathway over the other. Theoretical studies using density functional theory (DFT) on phenol alkylation have proposed a detailed mechanistic view. researchgate.netnih.gov One proposed mechanism involves the formation of a sulfonic ester between the alkylating agent (an olefin) and an acid catalyst (like benzene (B151609) sulfonic acid, modeling an Amberlyst-15 resin). nih.gov From this intermediate, three pathways emerge: direct O-alkylation, ortho-C-alkylation, and para-C-alkylation. Calculations suggest that O-alkylation to form the phenolic ether is the most energetically favorable path under neutral conditions. researchgate.netnih.gov

However, high yields of C-alkylated phenols are often observed experimentally. This is explained by an ionic rearrangement mechanism, where the initially formed geranyl phenyl ether (O-alkylated product) undergoes an intramolecular rearrangement to the more stable C-alkylated phenol. Protonation of the ether significantly lowers the energy barriers for this migration. researchgate.netnih.gov

A challenge in Friedel-Crafts reactions with phenol is the potential for the lone pair of electrons on the oxygen atom to coordinate with the Lewis acid catalyst. echemi.comstackexchange.com This interaction can deactivate the catalyst and reduce the activating effect of the hydroxyl group on the ring, leading to lower yields. stackexchange.com

Parameters Influencing Reaction Efficiency, Yield, and Product Selectivity

The successful synthesis of this compound with high efficiency, yield, and selectivity depends on the careful control of several reaction parameters.

| Parameter | Effect on Reaction | Research Findings |

| Catalyst Type and Loading | The choice of catalyst is critical for activating the geranylating agent and influencing the reaction pathway. | Lewis acids (AlCl₃, FeCl₃), Brønsted acids, and solid acid catalysts like modified zeolites and acidic cation-exchange resins (e.g., Amberlyst-15) are commonly used. jk-sci.comnih.gov The catalyst's activity level (mild, moderate, or very active) can be chosen to minimize side reactions. jk-sci.com In the synthesis of styrenated phenols, a solid acid catalyst (SO₄²⁻/ZrO₂) showed high conversion rates, with catalyst loading at 15 wt% being effective. epa.gov Proper catalyst choice can also prevent product equilibrations that arise from reversible carbocation formation. jk-sci.com |

| Reaction Temperature | Temperature affects the reaction rate and can influence the regioselectivity (ortho vs. para substitution). | In the sulphonation of phenol, a related electrophilic substitution, lower temperatures favor the formation of the ortho isomer, while higher temperatures favor the para isomer. mlsu.ac.in For phenol methylation, a type of alkylation, reactions are often carried out at elevated temperatures, for instance, in the range of 350-380°C for gas-phase reactions over an iron-chromium catalyst or around 460°C over a promoted magnesium oxide catalyst. researchgate.netgoogle.com |

| Reaction Duration | The time allowed for the reaction can impact the conversion of reactants and the distribution of products. | In the synthesis of styrenated phenol, a reaction time of 6 hours resulted in almost 100% conversion of reactants. epa.gov For the synthesis of geranyl p-nitrophenyl ether, the reaction was maintained for 12 hours. prepchem.com Monitoring the reaction is important, as prolonging the duration can sometimes lead to the formation of undesired side products. mdpi.com |

| Reactant Ratio and Choice | The ratio of phenol to the geranylating agent and the nature of the alkylating agent itself can affect outcomes, including preventing polyalkylation. | To minimize polyalkylation in Friedel-Crafts reactions, the aromatic reactant (phenol) is often used in excess. jk-sci.com The reactivity of the alkylating agent depends on its structure; for instance, alkyl halides show varying reactivity based on the halide and the degree of branching. jk-sci.com |

Formation of Regio- and Stereoisomers and their Separation

The geranylation of phenol is not always a straightforward process and can lead to a mixture of isomeric products.

Regioisomers: Due to the ortho- and para-directing nature of the hydroxyl group, the geranyl group can attach at different positions on the phenol ring. mlsu.ac.in This results in the formation of regioisomers, primarily:

ortho-isomer: this compound

para-isomer: 4-(3,7-Dimethylocta-2,6-dienyl)phenol

Di-substituted products: e.g., 2,4-bis(3,7-Dimethylocta-2,6-dienyl)phenol

The ratio of these isomers is influenced by reaction conditions. For example, temperature can play a key role in determining the ortho/para ratio. mlsu.ac.in The competition between the hydrogen atom and the alkyl group at the substitution site of the protonated intermediate is a determining factor for the final ortho/para product ratio. researchgate.netnih.gov

Stereoisomers: The geranyl group itself contains a double bond at the C2 position, which can exist in two geometric configurations: (E) (trans) and (Z) (cis). The starting geranylating agent (e.g., geraniol, which is the (E)-isomer, or nerol, the (Z)-isomer) will typically determine the stereochemistry of the final product's side chain. sielc.comresearchgate.net Therefore, the reaction can produce (2E)-(3,7-Dimethylocta-2,6-dienyl)phenol or (2Z)-(3,7-Dimethylocta-2,6-dienyl)phenol.

Separation of Isomers: Separating the resulting mixture of regio- and stereoisomers is often a significant challenge because isomers possess very similar physical properties, such as boiling points and solubility. quora.com Chromatographic methods are the most effective techniques for this purpose.

| Separation Technique | Description | Application for Isomers |

| High-Performance Liquid Chromatography (HPLC) | A powerful technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. | Reverse-phase (RP) HPLC is commonly used. Specific columns can enhance separation: polar-embedded phases are effective for E/Z isomers; Phenyl and PFP (pentafluorophenyl) columns are ideal for separating positional isomers on a benzene ring due to pi-pi interactions; C30 columns can also show greater resolution for certain regioisomers compared to standard C18 columns. chromforum.orgpyvot.techwelch-us.com |

| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with the stationary phase. | Can be used to separate isomers if they are sufficiently volatile and thermally stable. The choice of capillary column and temperature program is crucial for achieving good resolution. |

| Other Methods | Distillation, extraction, and crystallization can sometimes be used, but they are often less effective for isomers with very close physical properties. quora.com | These methods are more suitable for constitutional isomers with significant differences in vapor pressure or solubility. quora.com |

Biological Activity Profiles in Vitro Studies

Antifungal Activities

Geranylated phenols have demonstrated notable efficacy as antifungal agents. The activity of these compounds is often correlated with the nature, number, and position of substituent groups on the aromatic ring. nih.govnih.gov

Research has highlighted the potential of 2-(3,7-Dimethylocta-2,6-dienyl)phenol and its derivatives as inhibitors of mycelial growth in significant plant pathogens.

Botrytis cinerea , the fungus responsible for gray mold disease, causes substantial damage to a wide range of crops. researchgate.netmdpi.com Studies have shown that derivatives of geranylated phenols can effectively inhibit the mycelial growth of this fungus. nih.gov The activity is influenced by the chemical structure; for instance, modifications to the hydroxyl group on the aromatic ring can lead to dramatic increases in mycelial growth inhibition. nih.gov

Phytophthora cinnamomi is another devastating plant pathogen with a broad host range. semanticscholar.org A series of geranylated phenol (B47542) and methoxyphenol derivatives have been tested in vitro as inhibiting agents against the mycelial growth of P. cinnamomi. nih.govnih.gov The results indicate that the most active derivatives are those that have two hydroxyl groups, or one hydroxyl and one methoxy (B1213986) group, attached to the aromatic ring. nih.govnih.gov Some of these compounds have shown efficacy comparable to the commercial fungicide Metalaxil®. nih.govnih.gov The structural impact on fungicidal activity is attributed to the electronic distribution on both the aromatic ring and the geranyl side chain. nih.gov

| Compound | Substituents on Phenol Ring | Activity Level vs. P. cinnamomi |

|---|---|---|

| Geranylated Derivative 1 | Two hydroxyl groups | High |

| Geranylated Derivative 2 | One hydroxyl, one methoxy group | High |

| Geranylated Derivative 3 | Additional polar groups (-OH or -OCH3) | Decreased |

The antifungal mechanism of phenolic compounds like geranylphenol is multifaceted. Structure-activity relationship analyses suggest that these molecules may act via two primary routes. nih.gov The first mechanism involves the compound's accumulation in the fungal membrane, a process linked to its lipophilic character. nih.gov The second proposed mechanism involves chemical reactions, which are influenced by the presence of electron-attracting groups on the aromatic ring. nih.gov

For related compounds like 2-allylphenol, studies indicate that they act as respiration inhibitors. nih.govmdpi.com This action is primarily fungistatic rather than fungicidal. nih.govmdpi.com Furthermore, some derivatives have been found to inhibit the expression of the Bcaox gene in the early stages of B. cinerea conidia germination. researchgate.netnih.gov This gene is linked to the activation of the alternative oxidase enzyme (AOX), which allows the fungus to continue respiration even when the primary respiratory pathway is inhibited. researchgate.netnih.gov By potentially inhibiting both the normal and alternative respiratory pathways, these compounds present an attractive platform for developing new antifungal agents. nih.gov

Anti-inflammatory Properties

Phenolic compounds are recognized for their anti-inflammatory properties. nih.gov Lipoxygenase (LOX) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation. nih.gov Inhibition of LOX can therefore reduce inflammation. nih.gov

While specific data on the direct inhibition of LOX by this compound is limited, the broader class of phenolic compounds and terpenoids has been studied for this activity. Plant extracts rich in these molecules have been shown to inhibit lipoxygenase. researchgate.netmdpi.com For example, indoleacetic acid and indolebutyric acid, which have different structural features, have been shown to competitively inhibit LOX with IC50 values of 42.98 µM and 17.82 µM, respectively. nih.gov The anti-inflammatory potential of geranylated phenols suggests that LOX inhibition is a plausible mechanism of action that warrants further specific investigation.

The anti-inflammatory effects of geranylated compounds can be attributed to their interaction with multiple biochemical pathways. A structurally related derivative, (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol, has been shown to inhibit both phospholipase A₂ (PLA₂) and cyclooxygenase (COX) enzymes in vitro. nih.gov This compound demonstrated a 50% inhibitory concentration (IC50) of 36 µM for COX-1 and 28 µM for COX-2. nih.gov Geraniol (B1671447), which forms the side chain of the titular compound, has also been noted for its anti-inflammatory effects, including the inhibition of prostaglandin (B15479496) E2. researchgate.net These findings suggest that this compound likely exerts its anti-inflammatory effects by modulating these critical enzymatic pathways involved in the inflammatory cascade.

Cytotoxic and Anticancer Activities (In Vitro Cell Line Studies)

Phenolic compounds are a major class of natural products investigated for their anticancer properties. nih.gov They are known to exert their effects by acting on multiple checkpoints within cancer cells, including the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest. nih.gov

While specific cytotoxic studies on this compound are not extensively detailed in the reviewed literature, the general class of phenols and terpenoid phenols has shown significant activity in various cancer cell lines. The cytotoxicity of phenols is often dependent on radical reactions. nih.gov For instance, the sesquiterpene 7-Hydroxylaurene has demonstrated antiproliferative effects against several human cancer cell lines, as shown in the table below. mdpi.com Other phenolic compounds, such as gallic acid, have shown potent cytotoxic activity against colorectal cancer cell lines LS-174T and LS-513 with IC50 values of 18.27 µg/ml and 50.11 µg/ml, respectively. japsonline.com These activities in structurally related compounds suggest that this compound is a candidate for further investigation into its potential anticancer properties.

| Human Cancer Cell Line | Description | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| PC3 | Prostate Cancer | 18.1 |

| A431 | Epidermoid Carcinoma | 23.9 |

| HeLa | Cervical Cancer | 40.5 |

| K562 | Chronic Myelogenous Leukemia | 64.2 |

Evaluation Against Human Cancer Cell Lines (e.g., PC-3, MCF-7, MDA-MB-231)

The cytotoxic potential of compounds structurally related to this compound has been evaluated against various human cancer cell lines. While specific data for the parent compound is limited in the available literature, studies on its derivatives provide insight into the anti-cancer activity of this chemical family.

A study investigating a series of linear geranylphenol derivatives demonstrated cytotoxic effects against the human breast cancer cell line MDA-MB-231. researchgate.net Among the tested compounds, certain derivatives showed notable potency. For instance, (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-methoxy-benzene-1,4-diol was identified as a potent cytotoxic agent against MDA-MB-231 cells. researchgate.net

| Compound Derivative | Cell Line | IC₅₀ (μM) |

|---|---|---|

| (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-methoxy-benzene-1,4-diol | MDA-MB-231 (Human Breast Cancer) | 14.73 |

Selectivity Profile Compared to Non-Cancerous Cell Lines

A critical aspect of anti-cancer agent development is its selectivity, meaning the ability to target cancer cells while sparing normal, healthy cells. The selectivity index (SI) is a quantitative measure used to express this, calculated as the ratio of the cytotoxic concentration against normal cells to the effective concentration against cancer cells. An SI value greater than 1.0 suggests a compound is more selective towards cancer cells. scispace.come3s-conferences.org

Research on geranyl phenyl ethers, which are derivatives of this compound, has included assessments of their cytotoxicity against non-cancerous cell lines. In one study, the cytotoxic effect of these derivatives was tested against NIH 3T3 fibroblasts. The results indicated that some derivatives possessed cytotoxic effects on these normal cells, providing data necessary for evaluating their cancer-selectivity profile. scispace.com For example, methyl-4-[{(2E)-3,7-dimethyl-2,6-octadienyl)oxy]-3-methoxy benzoate (B1203000) demonstrated a 50% cytotoxic dose (CD₅₀) of 56.92 µM against NIH 3T3 fibroblasts. scispace.com

Other Investigated Biological Activities

Antioxidant Capabilities

Phenolic compounds are a well-established class of antioxidants. researchgate.netnih.gov Their ability to scavenge free radicals is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. e3s-conferences.orgresearchgate.net These tests measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize stable radicals, with the activity often expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals. nih.govugm.ac.id

While the phenolic hydroxyl group in the structure of this compound suggests inherent antioxidant potential, specific quantitative data from DPPH, ABTS, or other antioxidant assays for this particular compound were not available in the reviewed scientific literature.

Antimicrobial Efficacy (e.g., against Staphylococcus epidermidis, Listeria)

The antimicrobial properties of phenolic compounds and their derivatives are a subject of ongoing research. Studies have explored the efficacy of geranyl-containing compounds against various bacterial strains.

Specifically, a derivative of this compound has been tested for its activity against Staphylococcus epidermidis, a common gram-positive bacterium. The compound methyl-4-[{(2E)-3,7-dimethyl-2,6-octadienyl)oxy]-3-hydroxybenzoate was found to have weak activity against this bacterium, with a determined Minimum Inhibitory Concentration (MIC). scispace.com No specific data regarding the activity of this compound or its derivatives against Listeria species were identified in the reviewed literature.

| Compound Derivative | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Methyl-4-[{(2E)-3,7-dimethyl-2,6-octadienyl)oxy]-3-hydroxybenzoate | Staphylococcus epidermidis | 1,000 |

Antiparasitic Effects (e.g., against Leishmania, Trypanosoma brucei)

Natural products, including a wide range of phenols and terpenes, are a significant source for the discovery of new antiparasitic agents. nih.govmdpi.com Researchers have evaluated numerous secondary metabolites for their potential to combat neglected tropical diseases such as leishmaniasis and trypanosomiasis, caused by parasites of the genera Leishmania and Trypanosoma, respectively. nih.govmdpi.comresearchgate.net These studies aim to identify compounds with potent activity against the parasites, often expressed as IC₅₀ values, while showing low toxicity to host cells. mdpi.com Although the broader classes of polyphenols and terpenes are of great interest in this field, specific studies quantifying the in vitro efficacy of this compound against Leishmania or Trypanosoma brucei were not found in the reviewed literature.

Antiviral Properties

Polyphenols represent a diverse group of plant metabolites that have attracted considerable interest for their antiviral properties. nih.govnih.gov In vitro studies have shown that various polyphenolic compounds can exert antiviral effects against a range of viruses, including herpes simplex virus, influenza virus, and hepatitis C virus. nih.govnih.gov The proposed mechanisms of action are varied and can include inhibiting the virus's entry into host cells, interfering with viral replication and protein synthesis, and modulating host immune responses. nih.govnih.gov While the general class of polyphenols is recognized for this potential, specific experimental data detailing the antiviral properties of this compound was not identified in the surveyed scientific literature.

Structure Activity Relationship Sar Investigations

Impact of Phenolic Hydroxyl Groups and Aromatic Substituents on Biological Potency

The nature, number, and position of substituent groups on the aromatic ring significantly correlate with the biological activity of geranylated phenols. nih.govnih.gov Research indicates that the presence of hydroxyl (-OH), methoxy (B1213986) (–OCH3), and acetoxy (–OAc) groups on the aromatic ring tends to enhance biological activities, such as antifungal effects. nih.gov

Studies focusing on antifungal properties have shown that the most active geranylated derivatives are often those that possess two hydroxyl groups, or a combination of one hydroxyl and one methoxy group, on the aromatic ring. nih.govnih.gov For instance, in a series of geranylated phenols tested against Botrytis cinerea, 2-geranylhydroquinone, which has two hydroxyl groups, was identified as the most active compound. nih.gov The substitution of hydroxyl groups with methoxy groups can result in nearly equivalent activity, suggesting that methoxy groups can be effective bioisosteres for hydroxyls in this context. nih.gov However, the acetylation of these hydroxyl groups has been observed to slightly diminish the compound's activity. nih.gov This highlights the critical role of free hydroxyl groups in the molecule's mechanism of action, possibly through hydrogen bonding interactions with biological targets. nih.gov

| Base Phenolic Structure | Substituent(s) | Observed Activity Trend | Reference |

|---|---|---|---|

| Geranylphenol | Two -OH groups (e.g., hydroquinone) | High activity | nih.govnih.govnih.gov |

| Geranylphenol | One -OH and one –OCH3 group | High activity | nih.govnih.gov |

| Geranylphenol | Two –OCH3 groups | Activity comparable to two -OH groups | nih.gov |

| Geranylhydroquinone | Acetylation of -OH groups | Slightly decreased activity | nih.gov |

Correlation of Geranyl Chain Length and Attachment Position with Observed Activity

The lipophilic geranyl chain is a critical component of the molecule, and its characteristics significantly influence biological potency. The length of the alkyl side chain is an important factor in the activity of phenolic lipids. nih.gov For the related 2-prenyl-1,4-hydroquinones, the optimal chain length for biological activity is reported to be between five and fifteen carbon atoms. nih.gov The ten-carbon geranyl chain of 2-(3,7-Dimethylocta-2,6-dienyl)phenol falls squarely within this optimal range.

The position of the geranyl chain's attachment to the phenolic ring is also a key determinant of activity. Research on the antifungal activity against B. cinerea has demonstrated that the highest potency is achieved when the geranyl chain is in the ortho position relative to a phenolic hydroxyl group. nih.gov Moving the geranyl chain to the para position has been shown to reduce the inhibitory activity. nih.gov This suggests that the proximity of the lipophilic geranyl chain to the hydroxyl group is crucial for the molecule's interaction with its biological target.

| Compound Type | Attachment Position of Geranyl Chain | Relative Activity | Reference |

|---|---|---|---|

| Geranylated Phenol (B47542) | Ortho (to -OH) | Highest activity | nih.gov |

| Geranylated Phenol | Para (to -OH) | Reduced activity | nih.gov |

Stereochemical Influence on Biological Activity

Stereochemistry is a pivotal factor that governs the biological activity of chiral natural compounds. nih.gov The three-dimensional arrangement of atoms in a molecule dictates how it interacts with biological receptors and enzymes, which are themselves chiral. Consequently, different stereoisomers of a compound can exhibit significantly different potencies and pharmacokinetic properties. nih.gov

Comparative Analysis of Monogeranylated versus Digeranylated Compounds

During the synthesis of geranylated phenols via the direct coupling of geraniol (B1671447) with a phenolic compound, both mono- and di-geranylated derivatives can be formed. nih.gov Increasing the reaction time often favors the formation of digeranylated products. nih.govresearchgate.net For example, the reaction of resorcinol (B1680541) with geraniol can yield both monogeranylated and new digeranylated compounds. researchgate.net

The addition of a second geranyl chain to the phenolic ring significantly alters the molecule's physicochemical properties, most notably its lipophilicity. This increased lipophilicity can affect how the compound interacts with and permeates biological membranes, which in turn can modulate its biological activity. While a direct, quantitative comparison of the antifungal potency between a monogeranylated phenol and its corresponding digeranylated version is not explicitly provided, the structural variation is a key area of SAR investigation. The presence of two bulky, lipophilic geranyl groups instead of one would present a very different molecular profile to a biological target, potentially leading to altered affinity and efficacy. The synthesis of these digeranylated derivatives represents an important avenue for exploring how increased prenylation affects the biological profile of phenolic compounds. nih.gov

Computational and Theoretical Chemistry Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 2-(3,7-Dimethylocta-2,6-dienyl)phenol, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often represented as a docking score.

For instance, in studies of analogous compounds, molecular docking has been instrumental. Research on geraniol (B1671447), a structurally related monoterpenoid, has utilized molecular docking to investigate its binding to acetylcholinesterase, a key enzyme in the nervous system. These studies revealed favorable binding energies, suggesting a potential inhibitory action. nih.govnih.gov Similarly, analogs like 2,4,6-trihydroxy-3-geranylacetophenone have been subjected to molecular docking to understand their interactions with enzymes like lipoxygenase, which is involved in inflammatory responses. mdpi.com Such studies provide insights into the specific amino acid residues that may be involved in the binding, which is critical for understanding the mechanism of action.

Molecular Dynamics Simulations to Investigate Binding Conformers and Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows scientists to observe the behavior of a system over time at an atomic level. In the context of ligand-target interactions, MD simulations are used to assess the stability of the complex formed after molecular docking.

By simulating the dynamic behavior of the ligand-protein complex in a biological environment, researchers can observe conformational changes and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. For example, MD simulations have been employed to study the stability of geraniol within the binding site of acetylcholinesterase, confirming that the ligand remains in a stable conformation. nih.govresearchgate.netsemanticscholar.org These simulations provide a more realistic and dynamic picture of the binding event than the static view offered by molecular docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By analyzing a set of compounds with known activities, QSAR models can identify the physicochemical properties, or "descriptors," that are most influential for a particular biological effect. nih.gov These descriptors can include properties related to hydrophobicity, electronics, and sterics.

QSAR studies on phenolic compounds have been conducted to predict their cytotoxicity and antioxidant activity. ijsmr.inijsmr.inproquest.com For example, machine learning-based QSAR models have been developed to predict the cytotoxicity of various phenols. ijsmr.inijsmr.inproquest.com In the realm of terpenoids, QSAR has been used to model the antiradical properties of flavonoids, a class of phenolic compounds. imist.ma Such models can be valuable for predicting the potential bioactivity of this compound based on its structural features.

In Silico Repositioning and Virtual Screening Methodologies

In silico repositioning, or drug repurposing, involves using computational methods to find new therapeutic uses for existing drugs or compounds. nih.govresearchgate.netpsu.edu Virtual screening is a key component of this process, where large databases of chemical compounds are computationally screened against a biological target to identify potential "hits". nih.govresearchgate.netrsc.org

These methodologies are particularly useful for natural products, where a vast chemical diversity exists. nih.govresearchgate.net Ligand-based and structure-based approaches are common in virtual screening. mdpi.com In ligand-based screening, compounds with structural similarities to known active molecules are sought. In structure-based screening, molecular docking is used to assess the binding of a large number of compounds to a target's binding site. While specific in silico repositioning studies on this compound are not documented, the methodologies are well-suited for exploring its potential therapeutic applications by screening it against a wide array of biological targets.

Data on Related Compounds

The following table summarizes the application of computational methods to compounds structurally related to this compound, illustrating the utility of these approaches in the study of prenylated phenols and terpenoids.

| Compound/Class | Computational Method | Application | Key Findings |

| Geraniol | Molecular Docking & MD Simulation | Inhibition of Acetylcholinesterase | Favorable binding energy and stable complex formation. nih.govnih.govnih.gov |

| Phenolic Compounds | QSAR | Prediction of Cytotoxicity | Identification of key structural features related to toxicity. ijsmr.inijsmr.inproquest.com |

| Flavonoids | QSAR | Prediction of Antiradical Activity | Correlation of structural descriptors with antioxidant capacity. imist.ma |

| 2,4,6-trihydroxy-3- geranylacetophenone analogs | Molecular Docking | Inhibition of Lipoxygenase | Revealed important binding interactions in the enzyme's active site. mdpi.com |

Future Research Directions and Applications in Chemical Biology

Elucidation of Detailed Molecular Mechanisms of Action for Biological Activities

While preliminary studies have highlighted the biological potential of 2-(3,7-dimethylocta-2,6-dienyl)phenol and its analogues, a detailed understanding of their molecular mechanisms of action is still in its nascent stages. Future research will need to focus on identifying specific molecular targets and signaling pathways to fully comprehend their bioactivity.

Initial investigations have revealed that geranylphenols possess notable antifungal and antimicrobial properties. The antifungal activity is thought to be dependent on the chemical structure, particularly the presence of the geranyl chain and hydroxyl groups on the aromatic nucleus. It is hypothesized that these compounds may disrupt the fungal cell wall or membrane, leading to osmotic instability and cell death. However, the precise molecular interactions and the enzymes or structural components of the fungal cell that are targeted remain to be elucidated.

In the context of anticancer research, synthetic derivatives of geranylphenol have demonstrated cytotoxic activity against various cancer cell lines. Studies have shown that some of these compounds can induce apoptosis, a form of programmed cell death. This process has been associated with the depletion of the mitochondrial membrane potential and the subsequent activation of caspases, which are key executioner enzymes in the apoptotic cascade. A related compound, (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol, has been found to inhibit phospholipase A₂ (PLA₂) and cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways often dysregulated in cancer. Future studies should aim to identify the specific intracellular targets of this compound to understand its potential as a cancer therapeutic.

Exploration of Novel Synthetic Pathways and Development of Advanced Analogues

The synthesis of this compound and its derivatives is crucial for enabling further biological evaluation and for the development of analogues with improved potency and selectivity. Current synthetic strategies primarily rely on the direct coupling of geraniol (B1671447) with various phenols.

This electrophilic aromatic substitution reaction is often catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). The reaction conditions, including the choice of solvent and catalyst, have been shown to influence the yield and product distribution. For instance, the use of dioxane as a solvent is common, and the addition of a secondary catalyst like silver nitrate (B79036) (AgNO₃) in acetonitrile (B52724) can improve yields for certain substrates.

A promising area for future research is the development of greener and more efficient synthetic methods. The use of ionic liquids as catalysts represents a step in this direction, offering potential advantages in terms of recyclability and milder reaction conditions. Furthermore, biocatalytic approaches, employing enzymes to carry out specific transformations, could provide highly selective and environmentally friendly routes to geranylphenol and its analogues.

The development of advanced analogues is another key research direction. This involves the synthesis of a library of related compounds with systematic modifications to both the phenolic ring and the geranyl side chain. For example, the synthesis of hydrated geranylphenols, where the double bonds in the geranyl tail are modified, has been shown to enhance antifungal activity. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with biological activity, will be instrumental in guiding the design of new analogues with optimized therapeutic or agrochemical properties.

Prospects for New Therapeutic Agent Discovery and Agrochemical Development

The diverse biological activities of this compound and its derivatives position them as promising candidates for both therapeutic and agrochemical applications.

In the realm of agrochemicals, the potent antifungal properties of geranylphenols are of particular interest. These compounds have demonstrated significant inhibitory effects against important plant pathogens such as Botrytis cinerea and Phytophthora cinnamomi, which can cause substantial economic losses in agriculture. The development of geranylphenol-based fungicides could offer a valuable alternative to existing chemical treatments, especially in light of growing concerns about fungicide resistance and environmental impact. Their natural product-derived structure may also offer advantages in terms of biodegradability.

As potential therapeutic agents, the cytotoxic effects of geranylphenol analogues against cancer cells suggest their utility as lead compounds in drug discovery. A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. researchgate.net The ability of these compounds to induce apoptosis in cancer cells makes them attractive candidates for the development of new anticancer drugs. Further research into their mechanisms of action, as discussed in section 10.1, will be crucial for advancing these compounds through the drug development pipeline. The anti-inflammatory properties observed in related compounds also suggest potential applications in treating inflammatory diseases.

Advancement in Analytical Methodologies for Detection, Quantification, and Metabolite Profiling

To support the exploration of this compound in both preclinical and applied settings, the development of robust and sensitive analytical methods is essential. These methods are necessary for the detection and quantification of the parent compound and its metabolites in various matrices, including biological fluids, tissues, and environmental samples.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of phenolic compounds. nih.govmdpi.com The development of a validated LC-MS/MS method would enable the accurate quantification of this compound, even at low concentrations. This would be critical for pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable tools for the structural characterization of this compound and its synthetic analogues and metabolites. nih.gov These techniques provide detailed information about the chemical structure, which is essential for confirming the identity of synthesized compounds and for identifying the modifications that occur during metabolism.

Metabolite profiling, also known as metabolomics, is a key area for future research. Understanding the metabolic fate of this compound is crucial for assessing its biological activity and potential toxicity. The biotransformation of the parent compound can lead to metabolites that are more active, less active, or have different activity profiles. Advanced analytical techniques, such as those combining chromatography with high-resolution mass spectrometry, will be instrumental in identifying and quantifying these metabolites in biological systems.

Q & A

Q. What are the primary synthetic routes for 2-(3,7-Dimethylocta-2,6-dienyl)phenol, and what purification challenges arise?

The compound is synthesized via geranyl-substituted phenol derivatives using acetylation or alkylation reactions. For example, acetylation of geranyl-p-methoxyphenol with acetic anhydride catalyzed by dimethylaminopyridine (DMAP) yields derivatives with confirmed structures via NMR (e.g., δ 2.29 for acetyl groups) . Purification often requires column chromatography due to the compound’s lipophilic nature and potential isomerization. Challenges include isolating stereoisomers (E/Z configurations) and minimizing degradation during solvent evaporation .

Q. How is the structural characterization of this compound validated in research settings?

Key techniques include:

- NMR spectroscopy : Signals for geranyl side chains (δ 1.6–2.1 ppm for methyl groups) and phenolic hydroxyl protons (δ 5.3–5.8 ppm) .

- X-ray crystallography : Used to confirm stereochemistry and intermolecular interactions, as demonstrated in crystal data for related chromenone derivatives .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₂O₂) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- Reverse-phase HPLC with UV detection (λ = 280 nm) for phenolic moieties.

- GC-MS for volatile derivatives after silylation or methylation .

- LC-MS/MS for trace analysis in biological samples, with a detection limit of ~0.1 ng/mL .

Advanced Research Questions

Q. How are pharmacological activities (e.g., anti-inflammatory or enzyme inhibition) evaluated for this compound?

- In vitro assays : PLA₂ inhibition studies using colorimetric substrates (e.g., 4-nitro-3-octanoyloxybenzoic acid) to measure IC₅₀ values .

- In vivo models : Rodent inflammation models (e.g., carrageenan-induced paw edema) with dose-response analysis (typical range: 10–100 mg/kg) .

- Molecular docking : Computational models predict interactions with enzyme active sites (e.g., PLA₂ or COX-2) .

Q. What strategies address contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Isomer-specific effects : (E)- vs. (Z)-geranyl configurations alter binding affinities .

- Assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO vs. ethanol) impact solubility and activity .

- Metabolic stability : Hepatic microsomal assays (e.g., rat liver S9 fractions) identify rapid degradation pathways .

Q. How can synthetic yields be optimized for large-scale production in academic labs?

Q. What are the stability profiles of this compound under varying storage conditions?

Q. How do stereoisomers of this compound influence bioactivity?

The (E)-isomer exhibits stronger PLA₂ inhibition (IC₅₀ = 12 µM) compared to the (Z)-isomer (IC₅₀ = 28 µM) due to enhanced hydrophobic interactions with enzyme pockets . Chiral HPLC (Chiralpak IA column) resolves isomers for individual testing .

Q. What computational tools are used to model its pharmacokinetic properties?

Q. What safety protocols are critical for handling this compound in lab settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.